molecular formula C21H14BrNS B14354353 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-37-5

2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole

Cat. No.: B14354353
CAS No.: 90239-37-5
M. Wt: 392.3 g/mol
InChI Key: WHTQKFYUIZHJKT-UHFFFAOYSA-N
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Description

2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a bromophenyl group and a phenylethenyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole stands out due to its unique combination of a bromophenyl group and a benzothiazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90239-37-5

Molecular Formula

C21H14BrNS

Molecular Weight

392.3 g/mol

IUPAC Name

2-[2-(2-bromophenyl)-1-phenylethenyl]-1,3-benzothiazole

InChI

InChI=1S/C21H14BrNS/c22-18-11-5-4-10-16(18)14-17(15-8-2-1-3-9-15)21-23-19-12-6-7-13-20(19)24-21/h1-14H

InChI Key

WHTQKFYUIZHJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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